(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
Description
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a 2-methylpiperidin-1-yl group and a boronic acid moiety at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key coupling partners for constructing biaryl or heteroaryl systems . The 2-methylpiperidinyl substituent introduces steric and electronic effects that may modulate reactivity, solubility, and binding properties in catalytic or medicinal chemistry contexts.
Properties
Molecular Formula |
C10H16BNO2S |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[5-(2-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-4-2-3-7-12(8)10-6-5-9(15-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3 |
InChI Key |
VWYHGTNHYPAKLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while cross-coupling reactions can produce various substituted thiophenes.
Scientific Research Applications
(5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (5-(2-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiophene ring can interact with various biological pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally related thiophene boronic acids, focusing on substituent effects:
- Electronic Effects : The 2-methylpiperidinyl group is electron-donating via nitrogen lone pairs, raising the HOMO energy of the thiophene ring compared to electron-withdrawing groups (e.g., formyl). This enhances nucleophilicity in cross-coupling reactions .
- Steric Effects : The bulky piperidine ring may hinder coupling efficiency compared to smaller substituents (e.g., methyl). For example, (5-methylthiophen-2-yl)boronic acid achieves 80% yield in Pd-catalyzed couplings, while bulkier analogs (e.g., tert-butyl) show reduced yields .
Physicochemical Properties
- Solubility : The 2-methylpiperidinyl group enhances water solubility compared to hydrophobic tert-butyl or methyl substituents .
- Stability : Boronic acids with electron-donating groups (e.g., piperidinyl) exhibit slower protodeboronation than electron-deficient analogs .
Research Findings and Data
Key Studies
- Thiophene boronic acids with electron-donating substituents (e.g., piperidinyl) exhibit narrowed HOMO-LUMO gaps (~3.2 eV vs. 3.5 eV for methyl analogs), enhancing charge transport in photovoltaic applications .
- Steric effects from 2-methylpiperidinyl reduce π-π stacking in solid-state materials, improving film morphology in organic solar cells.
- Pd(OAc)₂/XPhos catalytic systems improve yields for sterically hindered boronic acids (e.g., 58–80% for tert-butyl vs. 61% for acetyl-substituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
